5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile
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Overview
Description
5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile is a complex heterocyclic compound that incorporates multiple functional groups, including an acetyl group, an amino group, a thiophene ring, and a pyranoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-amino-3-cyano-4H-pyran with thiophene-2-carbaldehyde under basic conditions, followed by cyclization and acetylation steps . The reaction is often catalyzed by ammonium acetate and carried out in a solvent such as ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-Hydroxy-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile.
Substitution: 5-Acetyl-2-amino-4-(bromo-thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile.
Scientific Research Applications
5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and molecular targets can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles .
- Thiophene derivatives such as 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carbonitriles .
Uniqueness
5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile is unique due to its combination of functional groups and heterocyclic structures. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13N3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-acetyl-2-amino-4-thiophen-2-yl-4H-pyrano[3,2-b]indole-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O2S/c1-10(22)21-13-6-3-2-5-11(13)17-16(21)15(14-7-4-8-24-14)12(9-19)18(20)23-17/h2-8,15H,20H2,1H3 |
InChI Key |
RFBNCRCXEUYGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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